(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methanol
Description
This compound (CAS 20880-92-6) is a tricyclic ether derivative with a primary alcohol functional group. Its molecular formula is C₁₂H₂₀O₆, molecular weight 260.284, and it features a complex fused-ring system containing five oxygen atoms (three ethers, one cyclic ether, and one hydroxyl group) . The structure includes two five-membered rings and a nine-membered ring, with methyl groups at positions 4,4,11,11 (Figure 1). Synthetically, it is derived from carbohydrate precursors through acetal protection strategies, though specific synthetic protocols are proprietary .
Properties
IUPAC Name |
(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSHGMIAIUYOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20880-92-6 | |
| Record name | NSC407023 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3:4,5-Di-O-isopropylidene-beta -D-fructopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sulfamyl Chloride Route: The compound can be synthesized by reacting beta-D-fructopyranose with sulfamyl chloride using a strong alkali such as sodium hydride in dimethylformamide (DMF).
Sulfuryl Chloride Route: Another method involves reacting beta-D-fructopyranose with sulfuryl chloride in the presence of pyridine or triethylamine in diethyl ether or methylene dichloride at temperatures ranging from -40°C to 25°C.
Industrial Production Methods: The industrial production of beta-D-fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)- typically involves large-scale synthesis using the aforementioned routes, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur, especially at the carbonyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Biology:
- Serves as an intermediate in the synthesis of biologically active compounds.
Medicine:
Industry:
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of topiramate, it acts by inhibiting voltage-gated sodium channels, enhancing gamma-aminobutyric acid (GABA) activity, and antagonizing glutamate receptors . These actions contribute to its anticonvulsant and anti-epileptic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers
The compound has multiple stereoisomers due to its five stereocenters. Examples include:
a) [(2R,6S,8S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0²,⁶]dodecan-6-yl]methanol
- CAS: Not explicitly listed (ChemBase ID: 167766)
- Key Differences :
b) [(1R,2S,6S,9S)-Isomer (CAS 20880-92-6)
Functional Group Derivatives
a) [(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl Acetate
- Molecular Formula : C₁₄H₂₂O₇
- Key Differences: Acetylation of the hydroxyl group increases logP to 1.2–1.5, enhancing lipid membrane permeability . Reduced hydrogen-bond donor count (0 vs. 1 in the parent compound), improving bioavailability .
Related Tricyclic Ethers
a) 4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0²,⁶]dodecane (CAS 20881-04-3)
- Molecular Formula : C₁₁H₁₈O₅
- Key Differences: Lacks the methanol substituent, reducing molecular weight to 242.26 g/mol. Applications: Primarily used as a solvent stabilizer due to its inertness .
Comparative Data Table
Biological Activity
The compound (4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methanol , also known by its IUPAC name [(1R,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecan-6-yl]methanol , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 260.284 g/mol . The structural complexity includes multiple oxygen atoms within a bicyclic framework which may contribute to its biological properties.
Antioxidant and Antibacterial Properties
Recent studies have highlighted the antioxidant and antibacterial activities of related compounds and extracts that may include similar structural features. For instance:
- Antioxidant Activity : The antioxidant potential is often evaluated using methods such as DPPH and FRAP assays. Compounds with similar structures have shown varying degrees of antioxidant activity depending on their phenolic content and structural configurations .
- Antibacterial Activity : Various studies have investigated the antibacterial efficacy against pathogens such as E. coli, S. aureus, and others. The minimum inhibitory concentration (MIC) values for related compounds indicate significant antibacterial potential .
Study 1: Antioxidant and Antibacterial Evaluation
A study focusing on the Tamarindus indica methanol extract revealed several bioactive compounds with notable antioxidant and antibacterial activities. The extract demonstrated an MIC against Bacillus pumilus at 0.44 mg/mL , showcasing the potential for similar compounds like (4,4,11,11-tetramethyl...) to exhibit comparable effects .
Study 2: Phytochemical Analysis
Another investigation into phytochemical constituents from Limoniastrum monopetalum highlighted the presence of flavonoids and other metabolites with strong antimicrobial properties against resistant strains of bacteria . This emphasizes the importance of structural features in determining biological activity.
Comparative Analysis Table
| Compound Name | Molecular Formula | Antioxidant Activity | Antibacterial Activity (MIC) |
|---|---|---|---|
| (4,4,11,11-tetramethyl...) | C12H20O6 | Moderate to High | 0.22 - 0.44 mg/mL |
| Tamarindus indica Extract | Varies | High | 0.44 mg/mL |
| Limoniastrum monopetalum Extract | Varies | Moderate | 62.5 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
